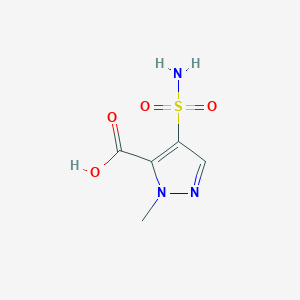

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

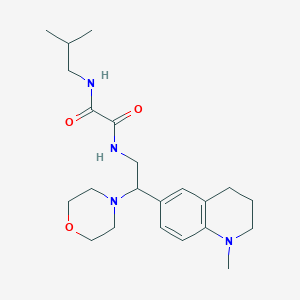

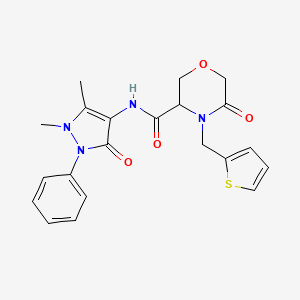

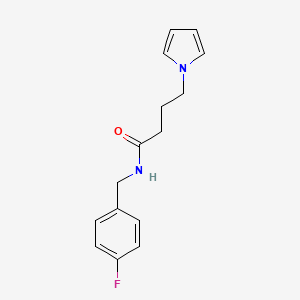

“2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The compound has a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH), which are common functional groups in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be influenced by the nature and position of their substituent groups . The presence of the sulfamoyl and carboxylic acid groups in “this compound” would likely impact its molecular structure, but specific details are not available.Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, depending on their substituent groups . The sulfamoyl and carboxylic acid groups in “this compound” could potentially participate in various chemical reactions, but specific reactions for this compound are not documented in the literature I have access to.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Zolfigol et al. (2015) presented the synthesis and full characterization of novel, mild, and biological-based nano organocatalysts with urea moiety, specifically 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid. These catalysts were applied in the synthesis of several compounds, including 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, showcasing their potential industrial applications under mild and solvent-free conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Catalytic Applications

- The inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, on iron corrosion in acidic environments were investigated by Babić-Samardžija et al. (2005). This study elucidated the potential of these compounds as corrosion inhibitors, contributing to the development of more durable materials in industrial applications (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).

Inhibitors and Reactivity

- Grimmett et al. (1972) explored the kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole, revealing insights into the reactivity of these compounds that could be valuable for chemical synthesis processes (Grimmett, Hartshorn, Schofield, & Weston, 1972).

Chemical Properties and Applications

- Research on the synthesis of 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid by Liu Hua-xiang (2006) focused on the optimization of reaction conditions, offering a basis for the efficient production of pyrazole derivatives that could have applications in various industrial sectors (Liu Hua-xiang, 2006).

Eigenschaften

IUPAC Name |

2-methyl-4-sulfamoylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-8-4(5(9)10)3(2-7-8)13(6,11)12/h2H,1H3,(H,9,10)(H2,6,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJPSUJPQICIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)

![3-Methyl-6-(5-quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2932201.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2932207.png)

![1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2932210.png)

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2932211.png)

![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide](/img/structure/B2932212.png)